Ketone‑Bearing Scaffold vs. Fully Reduced Spirocyclic Amine Analogs: A Synthetic Vector Differentiation
2‑Azaspiro[3.5]nonan‑7‑one hydrochloride incorporates a reactive ketone at the 7‑position that is absent in fully reduced spirocyclic amines such as 2‑oxa‑7‑azaspiro[3.5]nonane (CAS 241820‑91‑7) or the fully saturated 2‑azaspiro[3.5]nonane core. This ketone enables C‑C bond‑forming transformations (reductive amination, organometallic addition, Wittig olefination) and C‑N bond formation (oxime/hydrazone condensation) that are inaccessible to non‑ketone analogs. The compound is explicitly described in the patent literature as an "important drug intermediate" whose synthetic utility derives precisely from this 7‑oxo functionality [1].
| Evidence Dimension | Functional group presence enabling downstream synthetic diversification |
|---|---|
| Target Compound Data | Ketone (C=O) present at 7‑position; spiro‑fused azetidine‑cyclohexanone core |
| Comparator Or Baseline | 2‑Oxa‑7‑azaspiro[3.5]nonane (CAS 241820‑91‑7) — ether oxygen in place of carbonyl; 2‑azaspiro[3.5]nonane — fully reduced methylene at 7‑position; both lack reactive carbonyl |
| Quantified Difference | Target compound offers a reactive electrophilic center for C‑C/C‑N bond formation; comparators require pre‑functionalization or oxidation to achieve analogous diversification |
| Conditions | Synthetic utility assessment based on structural class comparison and patent‑documented application as an intermediate [1] |
Why This Matters
The ketone functionality reduces the synthetic step count required to install a substitution vector at the 7‑position, directly impacting route efficiency and procurement value.
- [1] CN112321599A. Synthesis method of drug intermediate 7‑oxo‑2‑azaspiro[3.5]nonane. Chinese Patent. Filed 2020‑11‑25. Granted. View Source
